molecular formula C10H9NOS2 B160843 3-Benzoylthiazolidine-2-thione CAS No. 70326-37-3

3-Benzoylthiazolidine-2-thione

Cat. No. B160843
CAS RN: 70326-37-3
M. Wt: 223.3 g/mol
InChI Key: NWKQMWLTQNBOHI-UHFFFAOYSA-N
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Description

3-Benzoylthiazolidine-2-thione is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It appears as a light yellow to yellow powder or crystal .


Synthesis Analysis

The synthesis of 3-Benzoylthiazolidine-2-thione involves a reaction between a diol and 3-benzoylthiazolidine-2-thione in dry THF (Tetrahydrofuran). Sodium hydride is added to this solution at room temperature, and the solution is stirred for 1-4 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Benzoylthiazolidine-2-thione consists of a five-membered thiazolidine ring with a benzoyl group attached .


Chemical Reactions Analysis

Thiazolidine chemistry, which includes 3-Benzoylthiazolidine-2-thione, has been explored for various applications. For instance, it has been used in the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .


Physical And Chemical Properties Analysis

3-Benzoylthiazolidine-2-thione is a solid at 20 degrees Celsius . . The compound has a melting point range of 108.0 to 112.0 degrees Celsius .

Scientific Research Applications

Selective Acylation of Diols

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Benzoylthiazolidine-2-thione is used in the selective acylation of diols .
  • Methods of Application : A solution of a diol (0.5 mmol) and 3-benzoylthiazolidine-2-thione (0.55 mmol) in dry THF (5 mL) is prepared. Sodium hydride (60% in oil, 0.5 mmol) is then added at room temperature .
  • Results or Outcomes : The reaction selectively acylates diols .

Xanthine Oxidase Inhibition

  • Scientific Field : Biochemistry
  • Application Summary : Thiazolidine-2-thione derivatives, including 3-Benzoylthiazolidine-2-thione, have been synthesized as xanthine oxidase inhibitors .
  • Methods of Application : A series of novel thiazolidine-2-thione derivatives were synthesized and their xanthine oxidase inhibitory potencies were evaluated by in vitro enzyme catalysis .
  • Results or Outcomes : The compound 6k, a derivative of thiazolidine-2-thione, showed the strongest xanthine oxidase inhibitory activity with an IC50 value of 3.56 μmol/L, which was approximately 2.5-fold more potent than allopurinol .

Future Directions

Thiazolidine compounds, including 3-Benzoylthiazolidine-2-thione, have been the subject of research due to their potential in drug synthesis . Future research may focus on exploring its potential therapeutic applications and improving its synthesis process.

properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKQMWLTQNBOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356999
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylthiazolidine-2-thione

CAS RN

70326-37-3
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Yamada - The Journal of Organic Chemistry, 1992 - ACS Publications
… these results, theregioselectivity of 3-acylthiazolidine-2thiones with 4 is in the order of 3-pivaloyl- (2) > 3-acetyl(1) > 3-benzoylthiazolidine-2-thione (3). In order to explore the usefulness …
Number of citations: 56 pubs.acs.org
K Hayashi, E Kujime, H Katayama, S Sano, Y Nagao - Heterocycles, 2009 - jglobal.jst.go.jp
… 3-Benzoylthiazolidine-2-thione About 3-Benzoylthiazolidine-2-thione … Search "3-Benzoylthiazolidine-2-thione" …
Number of citations: 9 jglobal.jst.go.jp
AD Clark, P Sykes - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Similar procedures yielded 3-benzoylthiazolidine-2-thione … The odour of benzoyl bromide was detected and t .lc showed the presence of 3-benzoylthiazolidine-2-thione …
Number of citations: 20 pubs.rsc.org
HE Schink, JE Baeckvall - The Journal of Organic Chemistry, 1992 - ACS Publications
… these results, theregioselectivity of 3-acylthiazolidine-2thiones with 4 is in the order of 3-pivaloyl- (2) > 3-acetyl(1) > 3-benzoylthiazolidine-2-thione (3). In order to explore the usefulness …
Number of citations: 45 pubs.acs.org
S Caddick, AJ McCarroll, DA Sandham - Tetrahedron, 2001 - Elsevier
… Reagents such as N-benzyl-2-(6-methyl)pyridinecarbamoyl chloride, 3 3-benzoylthiazolidine-2-thione, 4 and 1-(benzoyloxy)benzotriazole 5 have been designed specifically for this …
Number of citations: 41 www.sciencedirect.com

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